5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
Properties
IUPAC Name |
5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-3-5-11-21(30)27-12-14-28(15-13-27)23(31)19-16-26(4-2)17-20-22(19)25-29(24(20)32)18-9-7-6-8-10-18/h6-10,16-17H,3-5,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEAKZQYSWBUQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, followed by refluxing in the presence of glacial acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired pyrazolo[4,3-c]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to modify it further to develop new compounds with desired properties.
Biology
- Bioactive Properties : Research indicates that this compound exhibits potential antimicrobial, antiviral, and anticancer properties. Studies have shown that it can inhibit the growth of various pathogens and cancer cells.
- Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activity. For instance, it has been reported to inhibit certain kinases involved in cell proliferation, which could lead to antiproliferative effects against cancer cells .
Medicine
- Therapeutic Potential : The compound is being investigated for its potential use in treating diseases such as cancer and infectious diseases. Its bioactive properties make it a candidate for drug development aimed at targeting specific diseases.
- Clinical Studies : Although comprehensive clinical data are still emerging, preliminary studies suggest promising results in terms of efficacy and safety profiles in preclinical models .
Industry
- Material Development : In industrial applications, the compound is explored for developing new materials with specific properties. For example, it may be utilized in creating light-emitting diodes (LEDs) and corrosion inhibitors due to its unique chemical characteristics.
Case Studies
Mechanism of Action
The mechanism of action of 5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting antiproliferative effects .
Comparison with Similar Compounds
Substituent Variations at Position 7
The 7-position of the pyrazolo[4,3-c]pyridine core is critical for modulating biological activity. Below is a comparative analysis of substituents in related compounds:
Biological Activity
5-ethyl-7-(4-pentanoylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a compound belonging to the pyrazolo[4,3-c]pyridine family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[4,3-c]pyridine core with various substituents that enhance its biological efficacy. The molecular formula is , and it has a molecular weight of approximately 337.41 g/mol.
Research indicates that compounds with a pyrazolo[4,3-c]pyridine scaffold exhibit a range of biological activities due to their ability to interact with various biological targets:
- Inhibition of Protein Kinases : Pyrazolo[4,3-c]pyridines are known inhibitors of several protein kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to anti-cancer effects by disrupting the proliferation of cancer cells.
- Anti-inflammatory Activity : These compounds have shown potential in modulating inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation through kinase inhibition. |
| Anti-inflammatory | Reduces inflammation by modulating cytokine release. |
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Neuroprotective | Potential protective effects against neurodegenerative diseases. |
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation .
- Anti-inflammatory Effects : Another research highlighted the ability of these compounds to inhibit the expression of inflammatory mediators in vitro. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .
- Antimicrobial Activity : Recent findings indicated that compounds similar to this compound demonstrated effectiveness against Mycobacterium tuberculosis. The study utilized molecular docking techniques to predict binding affinities to key enzymes involved in bacterial metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
